N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by methyl substitutions at the N, C5, and C7 positions of the fused bicyclic system. Triazolopyrimidines are widely studied for applications in medicinal chemistry, including kinase inhibition, antimicrobial activity, and metabolic enzyme targeting . The specific methyl substitutions in this compound may enhance its metabolic stability and solubility compared to bulkier substituents (e.g., aryl or halogen groups) commonly seen in related structures .
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
N,5,7-trimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H15N5/c1-5-4-6(2)13-8(10-5)11-7(9-3)12-13/h5-6H,4H2,1-3H3,(H2,9,10,11,12) |
InChI Key |
KMABQJQTHRVOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)NC)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formamide in the presence of a catalyst such as acetic anhydride and pyridine, followed by cyclization to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups such as halides are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Aryl/Chloro: The trimethylated compound lacks the π-stacking or electrophilic properties of aryl/chloro analogs but exhibits improved solubility in polar solvents (e.g., DMSO or ethanol) .
- Metabolic Stability : Methyl groups at N, C5, and C7 reduce susceptibility to oxidative metabolism, a limitation observed in compounds with aryl substituents .
Comparative Efficiency :
- Trimethylation likely requires milder conditions than aryl amination (which needs Pd catalysts and high temperatures) .
- Chlorination steps (e.g., POCl3) pose safety risks compared to direct alkylation or methylation .
Physicochemical and Spectral Properties
Key Data for this compound :
- Molecular Formula : C7H13N5 (MW: 167.21 g/mol) .
- 1H NMR: Expected signals: δ 1.2–1.5 (methyl groups), δ 3.5–4.0 (NH2), δ 6.3–7.0 (pyrimidine protons). Notably, methyl peaks may overlap with DMSO solvent signals .
- HRMS : Predicted [M+H]+: 168.1245. Observed in analogs: 294.0571 (Compound 4) and 307.1045 (CF3-substituted analog) .
Comparison with Analogs :
Hypothesized Advantages of Trimethylated Compound :
- Improved CNS penetration due to smaller substituents.
- Reduced cytotoxicity compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
